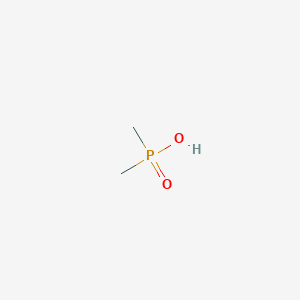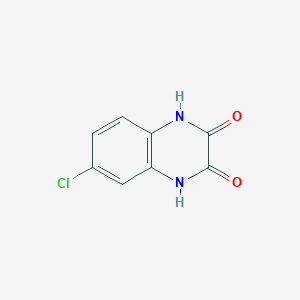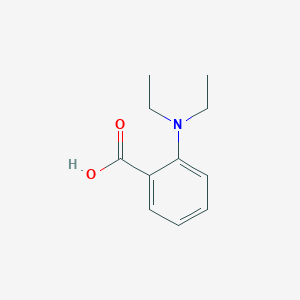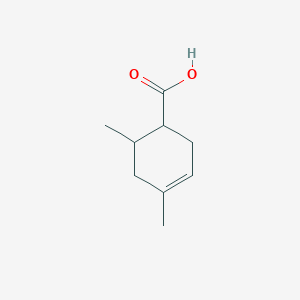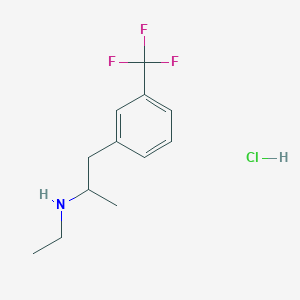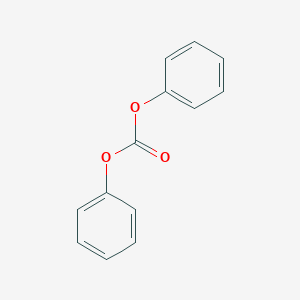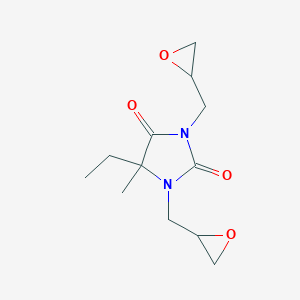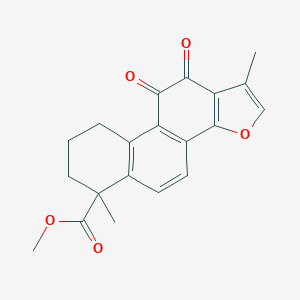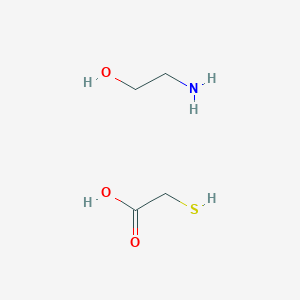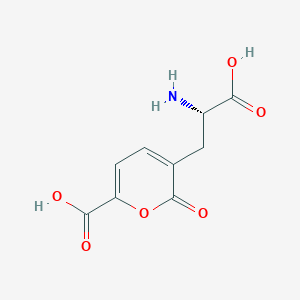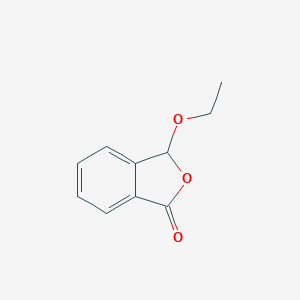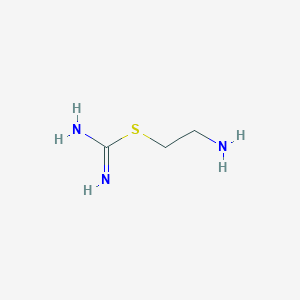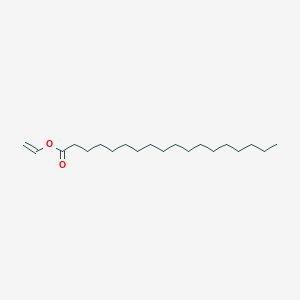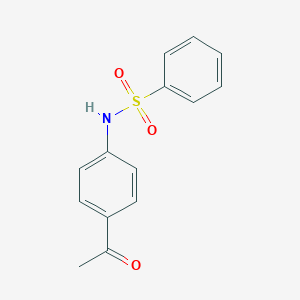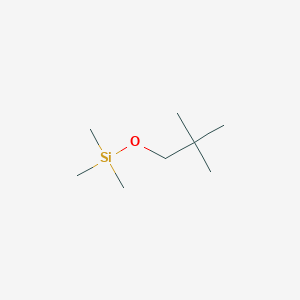
Silane, (2,2-dimethylpropoxy)trimethyl-
Vue d'ensemble
Description
Silane, (2,2-dimethylpropoxy)trimethyl- is a chemical compound that has been widely used in scientific research for its unique properties. This colorless liquid is also known as tert-butyltrimethylsilane and is commonly used as a reagent in organic chemistry. The compound is highly reactive and is used as a protecting group for alcohols and amines, as well as a reducing agent for carbonyl compounds.
Mécanisme D'action
The mechanism of action of silane, (2,2-dimethylpropoxy)trimethyl- is complex and depends on the specific reaction in which it is used. In general, the compound acts as a source of the tert-butyl group, which can be used to protect alcohols and amines from unwanted reactions. It can also act as a reducing agent, donating electrons to carbonyl compounds to form alcohols.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of silane, (2,2-dimethylpropoxy)trimethyl-. However, the compound is generally considered to be relatively non-toxic and is not known to have any significant effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of silane, (2,2-dimethylpropoxy)trimethyl- is its high reactivity, which makes it a useful reagent in organic synthesis. However, the compound can also be difficult to handle due to its high reactivity and tendency to form explosive peroxides. It is also relatively expensive compared to other reagents.
Orientations Futures
There are many potential future directions for research on silane, (2,2-dimethylpropoxy)trimethyl-. One area of interest is the development of new synthetic methods for the compound, which could make it more accessible to researchers. Another potential direction is the investigation of new applications for the compound in organic synthesis and other fields. Finally, there is also potential for research on the toxicity and safety of the compound, particularly in the context of its use in laboratory settings.
Applications De Recherche Scientifique
Silane, (2,2-dimethylpropoxy)trimethyl- has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the protection of alcohols and amines. The compound is also used as a reducing agent for carbonyl compounds, and as a source of the tert-butyl group in organic reactions.
Propriétés
Numéro CAS |
18246-63-4 |
|---|---|
Nom du produit |
Silane, (2,2-dimethylpropoxy)trimethyl- |
Formule moléculaire |
C8H20OSi |
Poids moléculaire |
160.33 g/mol |
Nom IUPAC |
2,2-dimethylpropoxy(trimethyl)silane |
InChI |
InChI=1S/C8H20OSi/c1-8(2,3)7-9-10(4,5)6/h7H2,1-6H3 |
Clé InChI |
CFUAMMVVJMPPLD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CO[Si](C)(C)C |
SMILES canonique |
CC(C)(C)CO[Si](C)(C)C |
Synonymes |
(2,2-Dimethylpropoxy)trimethylsilane |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

